molecular formula C5H11NOS2 B8675305 methyl N-(2-hydroxypropyl)carbamodithioate

methyl N-(2-hydroxypropyl)carbamodithioate

Cat. No.: B8675305
M. Wt: 165.3 g/mol
InChI Key: SDZWOXPXNCWEOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-hydroxypropyl)dithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process . Another method involves the use of ultrasound irradiation, which has been shown to yield high amounts of dithiocarbamates in a short time .

Industrial Production Methods

Industrial production of dithiocarbamates often involves the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . This method is favored due to its simplicity, cost-effectiveness, and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-hydroxypropyl)dithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted dithiocarbamates from substitution reactions .

Properties

Molecular Formula

C5H11NOS2

Molecular Weight

165.3 g/mol

IUPAC Name

methyl N-(2-hydroxypropyl)carbamodithioate

InChI

InChI=1S/C5H11NOS2/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8)

InChI Key

SDZWOXPXNCWEOC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=S)SC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

40 G (0.242 mmole) of 1-amino-2-propanol oxalate was suspended in 180 ml. of pyridine and 101 g. of triethylamine was added. The mixture was stirred mechanically for 1 hour, there cooled to 0° and 38 g. of carbon disulfide (0.5 mole) was added dropwise. After 2 hours at 0° C., 36 g. of methyl iodide (0.254 mole) was added dropwise and almost all solids dissolved. The mixture was stored in a refrigerator overnight (0°-5° C.). The mixture was poured into 2.4 l. of 3 N H2SO4 and extracted with ether 3 times. The ether extracts were washed with water, 3 N H2SO4, water, aqueous NaHCO3 solution and water, dried over Na2SO4 and stripped down to 18.79 g. (47%) of oily methyl N-(2-hydroxypropyl) dithiocarbamate.
Name
1-amino-2-propanol oxalate
Quantity
0.242 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0.254 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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